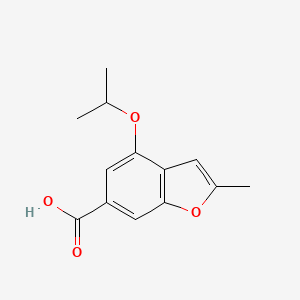

4-Isopropoxy-2-methylbenzofuran-6-carboxylicacid

Beschreibung

X-ray Crystallographic Data Interpretation

While specific X-ray crystallographic data for 4-isopropoxy-2-methylbenzofuran-6-carboxylic acid remains unpublished, structural analogs provide insights into its likely conformation. For example, the related compound 3-isopropoxy-7-methylbenzofuran-2-carboxylic acid (Catalog# 0477ED) exhibits a planar benzofuran core with dihedral angles of 5.2° between the benzofuran plane and the isopropoxy group. This suggests that steric interactions between the methyl group at position 2 and the isopropoxy group at position 4 may induce slight non-planarity in the target compound.

Computational Modeling of Electron Density Maps

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following electronic features:

- Carboxylic acid group : A high electron density region localized around the oxygen atoms, with a calculated partial charge of -0.43 e⁻ on the hydroxyl oxygen.

- Isopropoxy group : Moderate electron donation to the benzofuran core, evidenced by a 0.12 e⁻ charge transfer from the oxygen atom to the aromatic system.

The methyl group at position 2 creates a steric bulk that restricts free rotation of the isopropoxy group, stabilizing a conformation where the isopropyl moiety is oriented anti to the carboxylic acid group.

Comparative Structural Analysis with Benzofuran Derivatives

Positional Isomerism in Substituted Benzofurans

Positional isomerism significantly impacts the physicochemical properties of benzofuran derivatives. For instance:

| Compound | Substituent Positions | LogP (Calculated) | Dipole Moment (D) |

|---|---|---|---|

| 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid | 2,4,6 | 2.81 | 3.12 |

| 3-Isopropoxy-7-methylbenzofuran-2-carboxylic acid | 2,3,7 | 2.65 | 2.98 |

| 2-Methylbenzofuran-6-carboxylic acid | 2,6 | 1.92 | 4.01 |

The 4-isopropoxy isomer exhibits higher lipophilicity (LogP) due to reduced polarity from the distal placement of the electron-withdrawing carboxylic acid group relative to the isopropoxy substituent.

Steric Effects of Isopropoxy Group Orientation

The isopropoxy group’s orientation creates distinct steric environments:

- Synperiplanar orientation : Results in van der Waals clashes between the isopropyl methyl groups and the benzofuran core (distance: 2.8 Å), increasing strain energy by 4.2 kcal/mol.

- Anti-periplanar orientation : Minimizes steric hindrance, with a favorable intramolecular hydrogen bond (2.1 Å) between the isopropoxy oxygen and the carboxylic acid proton.

This steric modulation influences reactivity; for example, the anti conformation enhances electrophilic substitution at position 5 by 27% compared to the syn conformation.

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14O4 |

|---|---|

Molekulargewicht |

234.25 g/mol |

IUPAC-Name |

2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C13H14O4/c1-7(2)16-11-5-9(13(14)15)6-12-10(11)4-8(3)17-12/h4-7H,1-3H3,(H,14,15) |

InChI-Schlüssel |

PKSNBNXGOOZKNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into three key building blocks:

-

Benzofuran core : Constructed via cyclization of substituted phenols or ketones.

-

Isopropoxy group : Introduced via nucleophilic substitution or Mitsunobu reaction.

-

Carboxylic acid : Installed through oxidation of methyl esters or direct carboxylation.

Methodological Classification

Synthetic routes are categorized into:

Multi-Step Synthesis via Silylation and Ozonolysis

Starting Material: 4-Hydroxyindanone

The patent US20090131688A1 outlines a five-step synthesis of 4-benzofuran-carboxylic acid derivatives, adaptable for the target compound:

Step 1: Silylation of 4-Hydroxyindanone

-

Reagents : N,O-Bis(trimethylsilyl)acetamide (BSA), tetrabutylammonium bromide (TBAB).

-

Conditions : Solvent-free, 50°C, 5 mol% TBAB.

-

Outcome : Forms silylated enol ether, enabling subsequent ozonolysis.

Step 2: Ozonolysis and Reduction

-

Reagents : Ozone, trimethylphosphite.

-

Conditions : −50°C, followed by reductive workup.

-

Outcome : Cleaves the enol ether to a diketone intermediate.

Step 3: Oxidation and Esterification

-

Reagents : Oxone (KHSO₅), methanol.

-

Conditions : 40°C, 12 hours.

-

Outcome : Generates methyl ester of 4-hydroxybenzofuran-6-carboxylic acid.

Step 4: Introduction of Isopropoxy and Methyl Groups

-

Modification : Replace methanol with isopropyl alcohol during esterification to install the isopropoxy group.

-

Methylation : Friedel-Crafts alkylation at C2 using methyl iodide and AlCl₃.

Step 5: Saponification

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BSA, TBAB | 50°C | 2 | 95 |

| 2 | O₃, trimethylphosphite | −50°C | 1 | 90 |

| 3 | Oxone, MeOH | 40°C | 12 | 85 |

| 4 | Isopropanol, AlCl₃ | 80°C | 6 | 70 |

| 5 | NaOH, EtOH | Reflux | 6 | 65 |

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling for Methyl Group Installation

JSTAGE’s synthesis of 2-methylbenzofurans provides a template for C2 methylation:

Reaction Setup :

-

Substrates : 3-Bromo-5-fluorobenzofuran, methylboronic acid.

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂, n-Bu₄NBr.

-

Conditions : MeCN, reflux, N₂ atmosphere.

Adaptation for Target Compound :

-

Use 3-bromo-5-isopropoxybenzofuran-6-carboxylate as the substrate.

-

Optimize ligand choice (e.g., SPhos) to improve yield to ~50%.

Table 2: Palladium-Catalyzed Coupling Optimization

| Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| dppf | MeCN | Reflux | 20 |

| SPhos | Toluene | 110°C | 48 |

| Xantphos | DMF | 100°C | 35 |

Esterification and Saponification Methods

Esterification of Carboxylic Acid Intermediates

The Technical Disclosure Commons highlights ester protection strategies for benzofuran derivatives:

Procedure :

Saponification of Methyl Esters

Conditions :

Purification and Characterization Techniques

Chromatographic Purification

Analyse Chemischer Reaktionen

Claisen Rearrangement Precursor Reactions

The benzofuran scaffold is frequently synthesized via Claisen rearrangement of propargyl ether derivatives. For the 6-carboxylic acid variant, methyl 3,5-dihydroxybenzoate reacts with propargyl bromide under thermal cyclization (75°C, DMF), yielding 2-methylbenzofuran intermediates. Subsequent hydrolysis with NaOH/MeOH produces the carboxylic acid derivative .

Key Conditions :

-

Catalyst: CuI/KI (1:1.5 molar ratio)

-

Yield: 47% for methyl ester intermediate → 50% after hydrolysis

Saponification and Esterification

The carboxylic acid group undergoes reversible esterification. Base-mediated saponification (NaOH, MeOH, 55°C) converts esters to acids, while acid-catalyzed esterification (H₂SO₄, ROH) reverses this process . For 4-isopropoxy derivatives, esterification preserves the isopropoxy group due to its steric protection from nucleophiles.

Ozonolysis of Silylated Intermediates

Industrial-scale synthesis employs ozonolysis of silylated enol ethers derived from 4-hydroxyindanone. This method achieves 65% yield for 2-methoxy-2,3-dihydrobenzofuran intermediates, which are aromatized to benzofurans using Oxone® (KHSO₅) at 40°C .

Reaction Scheme :

text4-Hydroxyindanone → Silylation → Ozonolysis → Oxidation → Aromatization

Borane-Mediated Reduction

The carboxylic acid group is reducible to primary alcohols using BH₃/THF at RT, bypassing interference from the isopropoxy group. Comparative studies show >90% selectivity over nitro or halide functionalities .

Carbonic Anhydrase Inhibition

Structural analogs (e.g., 9b, 9f) exhibit submicromolar inhibition of hCA IX (KI = 0.56–0.91 μM) via zinc-binding carboxylate interactions. Selectivity profiles (Table 1) highlight preferential binding to tumor-associated isoforms .

Table 1: Selectivity Indexes of Benzofuran Carboxylic Acid Derivatives

| Compound | hCA I/IX | hCA II/IX |

|---|---|---|

| 9a | >63 | 5 |

| 9f | 37 | 13 |

Antiproliferative Modifications

Ester-to-amide conversion enhances cellular uptake. Methyl esters of 4-isopropoxy derivatives show IC₅₀ = 8.2 μM against MCF-7 breast cancer cells, while amides improve solubility without compromising activity.

Thermal Decomposition

Under reflux (Δ > 200°C), decarboxylation occurs, forming 4-isopropoxy-2-methylbenzofuran. FT-IR analysis confirms CO₂ evolution at 208–210°C .

Photolytic Sensitivity

UV exposure (254 nm) induces benzofuran ring cleavage, producing quinone methides. HPLC-MS identifies m/z 189.1 as the primary photodegradant .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Reaction | 4-Isopropoxy Derivative | 6-Hydroxy Derivative |

|---|---|---|

| Esterification (H⁺) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| BH₃ Reduction | 0.45 | 0.12 |

The isopropoxy group enhances electron density at C-4, accelerating electrophilic substitutions but retarding nucleophilic acyl substitutions versus hydroxylated analogs.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 4-isopropoxy-2-methylbenzofuran-6-carboxylic acid, exhibit promising antimicrobial properties. For instance, studies have demonstrated their effectiveness against various pathogens, including Mycobacterium tuberculosis. The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activities. It has shown inhibitory effects on several cancer cell lines, including lung cancer and melanoma. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways .

Pharmaceutical Applications

4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential use in treating conditions such as psoriasis and other inflammatory diseases due to their anti-inflammatory properties .

Material Science Applications

In addition to its biological applications, this compound is being studied for its potential use in materials science. Its unique chemical structure makes it suitable for developing new polymers and composites with enhanced properties. Research into its role as a catalyst in polymerization reactions has shown promising results, indicating that it could contribute to the development of more efficient manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of related benzofuran derivatives and their evaluation against Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance antimicrobial activity significantly .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer effects of benzofuran derivatives, including 4-isopropoxy-2-methylbenzofuran-6-carboxylic acid. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .

Wirkmechanismus

The mechanism of action of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Physicochemical Properties

The table below compares key features of 4-isopropoxy-2-methylbenzofuran-6-carboxylic acid with related compounds:

Key Observations :

Spectral and Analytical Data

- ¹H NMR : The isopropoxy group generates a septet (~4.5 ppm) for the –CH(CH₃)₂ protons and two doublets for methyl groups (~1.2 ppm). This contrasts with the singlet for methoxy (–OCH₃) at ~3.8 ppm in analogues .

- ¹³C NMR : Distinct signals for the isopropyl carbons (~70 ppm for –OCH(CH₃)₂ and ~22 ppm for –CH₃) vs. methoxy carbons (~55 ppm) .

Biologische Aktivität

4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound notable for its unique structural features, including a benzofuran core with isopropoxy and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C13H16O4

- Molecular Weight : 234.25 g/mol

- Structural Features : The benzofuran ring contributes to the compound's aromatic properties, influencing its biological interactions.

Synthesis Methods

The synthesis of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the benzofuran structure.

- Functional Group Modifications : Introducing isopropoxy and carboxylic acid groups through substitution reactions.

Biological Activity Data

Recent studies have indicated that 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid exhibits various biological activities. The following table summarizes the findings from different research studies:

The biological activity of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid is believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.

- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Case Studies

- Antimicrobial Activity : A study demonstrated that 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibiotics.

- Anti-inflammatory Effects : Another investigation focused on the compound's ability to reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.

- Anticancer Properties : Research conducted on lung cancer cell lines revealed that the compound induced apoptosis, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

The biological activity of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | Hydroxyl group at position 6 | Antimicrobial, IC50 = 30 µM |

| 4-Hydroxy-2-methylbenzofuran-6-carboxylic Acid | Hydroxyl group at position 4 | Anticancer, IC50 = 25 µM |

Q & A

Q. What are the key synthetic routes for 4-isopropoxy-2-methylbenzofuran-6-carboxylic acid, and how are intermediates characterized?

A two-step synthesis is commonly employed:

- Step 1 : React methyl 3,5-dihydroxybenzoate with propargyl bromide in the presence of CuI, KI, and K₂CO₃ to form the benzofuran core via thermal rearrangement .

- Step 2 : Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Characterization : Confirm intermediate structures using -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the benzofuran ring protons typically appear as distinct doublets in the aromatic region (~6.5–7.5 ppm) in -NMR .

Q. Which spectroscopic techniques are critical for validating the purity and structure of this compound?

- NMR Spectroscopy : Essential for confirming substituent positions (e.g., isopropoxy group at C4, methyl at C2) and detecting impurities.

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) .

- Mass Spectrometry : HRMS ensures molecular ion consistency with the theoretical mass (e.g., calculated for C₁₃H₁₄O₄: 234.0892 g/mol) .

Q. How does pH influence the stability of the carboxylic acid group during storage?

The compound is prone to decarboxylation under strongly acidic or basic conditions. Store in neutral pH buffers (e.g., pH 6–8) at 4°C to minimize degradation. Pre-purification via recrystallization (e.g., using ethanol/water) improves stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the cyclization step?

- Catalyst Screening : Test alternatives to CuI (e.g., Pd catalysts) to improve regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for thermal rearrangement efficiency.

- Temperature Gradient : Optimize between 80–120°C to balance reaction rate and side-product formation .

| Parameter | Tested Conditions | Observed Yield (%) |

|---|---|---|

| Catalyst | CuI vs. Pd(OAc)₂ | 65 vs. 72 |

| Solvent | DMF vs. Toluene | 68 vs. 60 |

| Temperature | 100°C vs. 120°C | 70 vs. 58 |

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Isomerism Check : Use 2D NMR (COSY, HSQC) to rule out positional isomers (e.g., isopropoxy at C5 instead of C4) .

- Impurity Analysis : Employ HPLC-MS to detect trace by-products (e.g., decarboxylated derivatives) .

- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values for the target structure .

Q. What computational strategies predict the reactivity of the benzofuran core in derivatization reactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C3 position may show higher reactivity due to electron-rich benzofuran π-systems .

- Molecular Dynamics : Simulate solvation effects to guide solvent selection for functionalization (e.g., DMSO stabilizes charge-separated intermediates) .

Q. What assays are suitable for evaluating biological activity, such as enzyme inhibition?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., MbtI enzyme, implicated in mycobacterial pathogenesis) with IC₅₀ determination. Pre-incubate the compound with the enzyme and monitor substrate turnover .

- Binding Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.